molecular formula C16H18N2O4S B1326847 ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid CAS No. 1142204-54-3

((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid

Cat. No.: B1326847
CAS No.: 1142204-54-3
M. Wt: 334.4 g/mol
InChI Key: GSGNBEADOCLIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienylmethyl intermediate: This involves the reaction of thiophene with a suitable alkylating agent under controlled conditions.

    Coupling with 4-methoxyphenyl acetic acid: The thienylmethyl intermediate is then coupled with 4-methoxyphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final condensation: The resulting intermediate undergoes a condensation reaction with an aminoethyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)butyric acid: Contains a butyric acid group.

Uniqueness

((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNBEADOCLIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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